Licarin A

Vue d'ensemble

Description

Licarin A est un composé néo-lignane avec une structure de dihydrobenzofurane. Il se trouve dans diverses espèces végétales, y compris la noix de muscade (Myristica fragrans), et il a été démontré qu'il possédait une gamme d'activités biologiques. This compound a été étudié pour ses propriétés cytotoxiques, antimicrobiennes, anti-inflammatoires et neuroprotectrices .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Licarin A, a neolignan, has been shown to interact with several targets. It has been observed to have a significant effect on the rat mast cell line RBL-2H3 cells . It also acts as a partial PPARɣ receptor agonist , confirmed by adipocyte differentiation assays and regulation of the expression of target genes and proteins .

Mode of Action

This compound interacts with its targets and induces changes in their function. For instance, it has been shown to significantly and dose-dependently reduce TNF-α production in DNP-HSA-stimulated RBL-2H3 cells . Furthermore, it reduces COX-2 expression .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces TNF-α and PGD2 secretion via the inhibition of PKCα/βII and p38 MAPK pathways . This suggests that this compound can modulate the immune response and inflammation through these pathways.

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to possess multi-functional biological properties ranging from cytotoxicity to antimicrobial activities . It has even been used for the treatment of central nervous system complaints and metabolic disorders . In addition, it has been shown to induce cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells .

Analyse Biochimique

Biochemical Properties

Licarin A interacts with various enzymes, proteins, and other biomolecules. It has been shown to reduce TNF-α and PGD2 secretion via the inhibition of PKCα/βII and p38 MAPK pathways . This suggests that this compound can interact with these enzymes and modulate their activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the proliferation of non-small cell lung cancer cell lines in a dose and time-dependent manner . This compound treatment caused G1 arrest, increase in Beclin 1, LC3II levels and degradation of p62 indicating activation of autophagy in both NCI-H23 and A549 cells . In addition, this compound mediated apoptotic cell death was confirmed by MMP loss, increased ROS, cleaved PARP and decreased pro-caspase3 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to induce cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Licarin A peut être obtenu par extraction naturelle et par synthèse. La voie de synthèse la plus courante implique la dimérisation oxydative de l'isoeugénol. Cette réaction peut être catalysée par divers agents, y compris CuFe2O4, qui s'est avéré fournir des rendements élevés dans des conditions douces . La réaction implique généralement l'utilisation de solvants tels que le tétrahydrofurane (THF) et d'oxydants comme l'hydroperoxyde de tert-butyle (TBHP) .

Analyse Des Réactions Chimiques

Licarin A subit plusieurs types de réactions chimiques, notamment :

Oxydation : La méthode principale de synthèse de this compound implique l'oxydation de l'isoeugénol.

Réduction : this compound peut être réduit pour former divers dérivés, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins souvent signalés.

Substitution : this compound peut subir des réactions de substitution, en particulier impliquant ses groupes méthoxy et hydroxyle.

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le TBHP et des catalyseurs tels que CuFe2O4 . Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

Médecine : This compound présente des effets cytotoxiques sur les cellules cancéreuses, en particulier les cellules cancéreuses du poumon non à petites cellules, en induisant l'autophagie et l'apoptose.

Mécanisme d'action

This compound exerce ses effets par le biais de diverses voies moléculaires :

Comparaison Avec Des Composés Similaires

Licarin A fait partie de la classe des composés néo-lignanes, qui comprend d'autres composés similaires tels que :

Licarin B : Un autre néo-lignane avec une structure similaire mais des activités biologiques différentes.

Macelignane : Trouvé dans Myristica fragrans, ce composé présente également des propriétés antimicrobiennes et anti-inflammatoires.

Accuminatine : Un autre néo-lignane avec des effets anti-inflammatoires et cytotoxiques potentiels.

Sa capacité à induire l'apoptose dépendante de l'autophagie dans les cellules cancéreuses et ses effets anti-inflammatoires en font un composé particulièrement prometteur pour des recherches et des développements ultérieurs .

Activité Biologique

Licarin A is a naturally occurring neolignan primarily derived from the plant species Myristica fragrans (nutmeg) and has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and potential anticancer activities, supported by various studies and research findings.

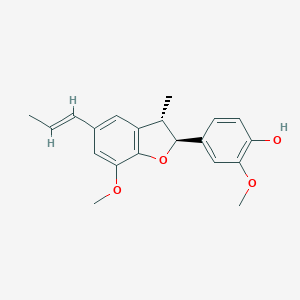

Chemical Structure and Properties

This compound is characterized by its unique chemical structure which includes a phenolic sub-unit and an alkenyl side chain. The structure can be represented as follows:

This configuration contributes to its biological activity, influencing its interactions with various biological targets.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of this compound. It has been shown to modulate key inflammatory pathways, particularly through the inhibition of NF-κB signaling. In a recent study, this compound exhibited significant inhibition of NF-κB phosphorylation in DU-145 prostate cancer cells at low concentrations (9.6 nM), outperforming other controls like rocaglamide .

Table 1: Anti-inflammatory Effects of this compound

| Concentration (nM) | NF-κB Phosphorylation Inhibition (%) |

|---|---|

| 9.6 | 75 |

| 48 | 85 |

| 150 | 90 |

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. It demonstrated superior oxidative control compared to Vitamin C in cell viability assays, maintaining activity over extended periods . This property is particularly relevant in preventing oxidative stress-related diseases.

Antimycobacterial Effects

Research indicates that this compound exhibits significant antimicrobial properties, particularly against rapidly growing mycobacteria. Structural modifications to this compound have enhanced its efficacy against various strains, showing lower minimum inhibitory concentration (MIC) values than standard drugs .

Table 2: Antimycobacterial Activity of this compound and Derivatives

| Compound | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| This compound | 12 | 20 |

| Modified Derivative DL21 | 6 | 20 |

Antileishmanial Activity

This compound has been identified as a promising candidate against Leishmania species, with significant anti-promastigote and anti-amastigote activities noted. The derivative DL21 showed an EC50 of 4.68 µM against promastigotes and an EC90 of 15.91 µM against amastigotes .

Table 3: Leishmanicidal Activity of this compound Derivatives

| Compound | EC50 Promastigote (µM) | EC90 Amastigote (µM) |

|---|---|---|

| This compound | 10 | 30 |

| DL21 | 4.68 | 15.91 |

Anticancer Potential

Recent investigations suggest that this compound may possess anticancer properties through various mechanisms, including induction of apoptosis in cancer cells and inhibition of tumor growth. In studies involving different cancer cell lines, this compound demonstrated cytotoxic effects at concentrations ranging from 10 to 100 μM .

Case Studies and Clinical Relevance

A notable case study highlighted the use of this compound derivatives in treating inflammatory eye diseases, showcasing their potential as novel therapeutic agents . The derivatives exhibited lower toxicity while maintaining significant biological activity.

Propriétés

IUPAC Name |

2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDOFWOJEDZPCF-FNINDUDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.